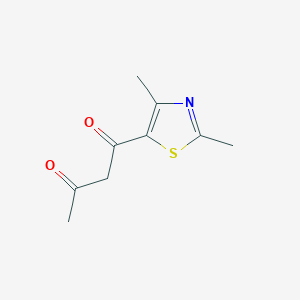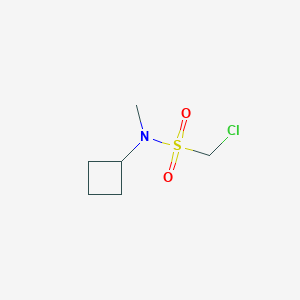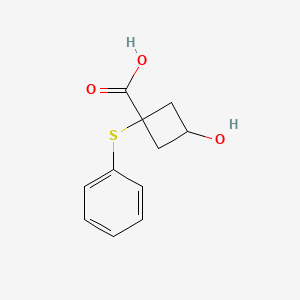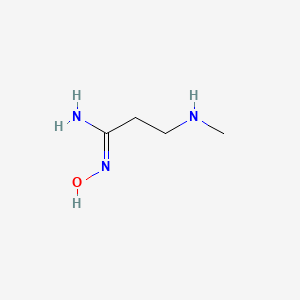![molecular formula C17H15NO5S2 B13076241 Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate is a fascinating compound with a complex structure. Let’s break it down:
-
Thiazole Ring: : The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom.
-
Natural Occurrence: : Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine is essential for energy metabolism and normal nervous system function.
Análisis De Reacciones Químicas
The compound likely undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain elusive. Major products formed from these reactions would depend on the specific reaction pathway.
Aplicaciones Científicas De Investigación
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate has diverse applications:
-
Antimicrobial Properties: : Thiazoles, including related compounds, exhibit antimicrobial activity. For instance, sulfathiazole is an antimicrobial drug.
-
Antineoplastic Potential: : Some thiazole derivatives, such as Tiazofurin, have antineoplastic properties.
-
Biological Research: : Researchers explore the compound’s effects in various biological contexts, including its potential role in cell signaling pathways.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, we can highlight its uniqueness compared to other thiazole-containing compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Propiedades
Fórmula molecular |
C17H15NO5S2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C17H15NO5S2/c1-22-13-8-5-6-11(15(13)16(19)23-2)10-25(20,21)17-18-12-7-3-4-9-14(12)24-17/h3-9H,10H2,1-2H3 |
Clave InChI |
NOZCOMWUSDGERC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C(=O)OC)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)



![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)

![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)



![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)

